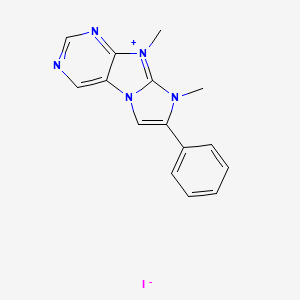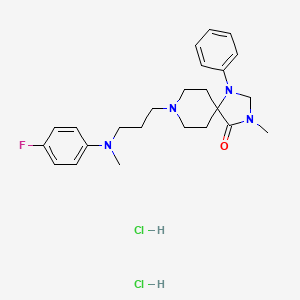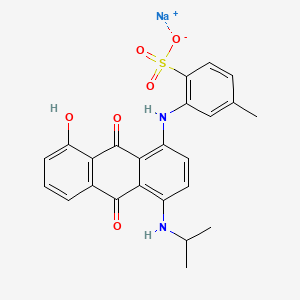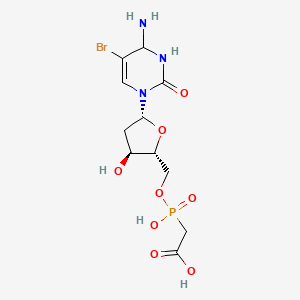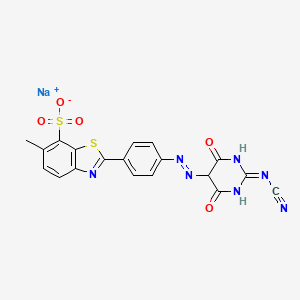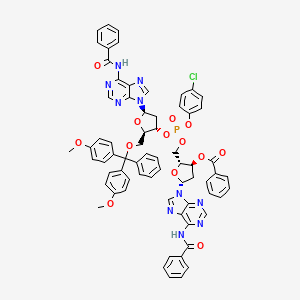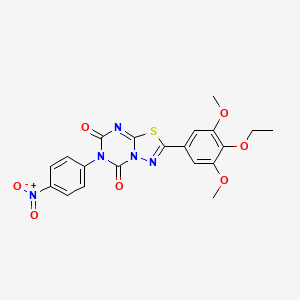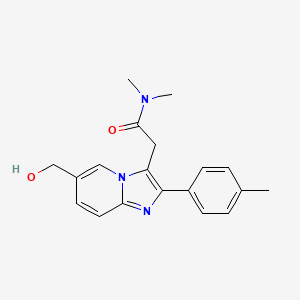
Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)- is a compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant interest due to their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The compound is structurally characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-acetamide derivatives typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction, leading to high yields in a short time.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Reagents: 2-aminopyridines and α-bromoketones are the primary reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-acetamide derivatives undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-acetamide derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-acetamide derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as cyclin-dependent kinase (CDK) inhibitors, which can halt the proliferation of cancer cells . Others modulate GABA A receptors, leading to anxiolytic and sedative effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-acetamide derivatives can be compared with other similar compounds such as:
Zolpidem: A sedative-hypnotic drug that acts on GABA A receptors.
Alpidem: An anxiolytic drug with a similar mechanism of action.
Saripidem: Another sedative with a comparable structure.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and therapeutic applications.
Properties
CAS No. |
109461-67-8 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[6-(hydroxymethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-7-15(8-5-13)19-16(10-18(24)21(2)3)22-11-14(12-23)6-9-17(22)20-19/h4-9,11,23H,10,12H2,1-3H3 |
InChI Key |
OIIJRMHQIDOMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)CO)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



